molecular formula C17H22N2O2 B2643248 N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide CAS No. 922887-20-5

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide

Cat. No.: B2643248
CAS No.: 922887-20-5
M. Wt: 286.375
InChI Key: QUARMGHNIRFEHH-UHFFFAOYSA-N
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Description

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a cyclopentanecarboxamide moiety attached to a phenyl ring substituted with a 2-oxopyrrolidin-1-yl group and a methyl group. Its distinct structure makes it an interesting subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Synthesis: Depending on the scale, batch or continuous flow synthesis methods can be employed.

    Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

    Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide is unique due to its specific substitution pattern and the presence of both the cyclopentanecarboxamide and pyrrolidinone moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-12-8-9-14(18-17(21)13-5-2-3-6-13)11-15(12)19-10-4-7-16(19)20/h8-9,11,13H,2-7,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUARMGHNIRFEHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CCCC2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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